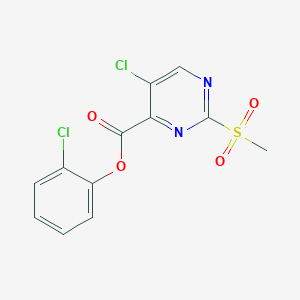![molecular formula C22H20N4O3 B4621388 N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4621388.png)
N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-1-benzofuran-2-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including techniques such as the aza-Wittig reaction, which is critical for constructing imidazole-containing frameworks. For example, the synthesis of ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate through the aza-Wittig reaction showcases the complexity and precision required in synthesizing such compounds, highlighting the importance of carefully selected conditions and reactants to achieve the desired molecular architecture (Deng et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds within this family often features planar ring systems, as seen in similar synthesized molecules. For instance, the imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system, as found in related structures, is essentially planar, demonstrating the significance of molecular geometry in dictating the potential chemical reactivity and interactions of such compounds (Deng et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of these compounds can be influenced by the presence of the imidazole ring, known for its role in forming hydrogen bonds and its basicity. Compounds like N-{(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)aminomethylene}benzamide highlight the versatility of imidazole-containing compounds in undergoing various chemical reactions, including interactions with anilines and mercury(II) chloride (Balewski & Kornicka, 2021).
Physical Properties Analysis
The physical properties of such compounds are often characterized by their solid-state structure, which can be elucidated through X-ray crystallography. The crystal packing and intermolecular interactions, such as weak C—H⋯O hydrogen bonds, play a crucial role in determining the stability and physical form of these compounds, as observed in related structures (Deng et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are significantly influenced by the functional groups present in the compound. Imidazole rings, benzofuran moieties, and carboxamide groups each contribute to the overall chemical behavior, allowing for a diverse range of chemical reactions and interactions. The synthesis and study of related compounds, such as N-substituted imidazolylbenzamides, provide insight into the potential chemical applications and reactivity patterns of these complex molecules (Morgan et al., 1990).
Applications De Recherche Scientifique
Structural and Synthetic Studies
- The structural analysis of ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate, synthesized via the aza-Wittig reaction, showcases the planarity and crystal packing characteristics of similar imidazole and benzofuran derivatives. This insight aids in understanding the structural integrity and potential interactions of related compounds in biological systems (S. Deng et al., 2010).
- Research on 2-Phenyl-4-(aminomethyl)imidazoles as potential antipsychotic agents, synthesized to explore dopamine D2 receptor binding, indicates the therapeutic potential and synthetic pathways for related imidazole derivatives (A. Thurkauf et al., 1995).
Potential Therapeutic Applications
- Studies on Benzofuran-7-carboxamides as Poly(ADP-ribose) Polymerase-1 (PARP-1) inhibitors highlight the therapeutic applications of benzofuran derivatives in cancer treatment. This research underscores the importance of structural features in enhancing therapeutic efficacy (Sunkyung Lee et al., 2012).
- The synthesis and in vivo diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives illustrate the potential of benzothiazole and carboxamide functionalities in developing new diuretic agents. Such studies are crucial for identifying novel therapeutic agents (M. Yar & Zaheen Hasan Ansari, 2009).
Antimicrobial and Antioxidant Activities
- The catalytic assembly of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and its evaluation for antimicrobial and antioxidant activities provide a framework for the development of biologically active compounds with potential pharmaceutical applications (M. A. Sindhe et al., 2016).
Propriétés
IUPAC Name |
N-[2-(3-imidazol-1-ylpropylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c27-21(24-10-5-12-26-13-11-23-15-26)17-7-2-3-8-18(17)25-22(28)20-14-16-6-1-4-9-19(16)29-20/h1-4,6-9,11,13-15H,5,10,12H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONGVVXXVCXGQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3C(=O)NCCCN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-allyl-6-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4621310.png)
![2-[(4-chloro-2-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4621323.png)
![2-[(3-fluorobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4621327.png)
![N-(3-methylphenyl)-N'-[1-(4-propylphenyl)ethyl]thiourea](/img/structure/B4621334.png)
![1-[2-(4-nitrophenoxy)propanoyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4621343.png)
![1-{4-amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-(1,3-benzothiazol-2-ylthio)acetone](/img/structure/B4621364.png)
![N-{4-[({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]phenyl}acetamide](/img/structure/B4621366.png)
![2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-1-propanone](/img/structure/B4621382.png)

![5-[(4-methoxy-1-naphthyl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4621402.png)
![4-[(allylamino)sulfonyl]-N-methyl-N-phenylbenzamide](/img/structure/B4621408.png)


![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4621419.png)